molecular formula C12H13N3O4S2 B2383996 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351635-52-3

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2383996
CAS No.: 1351635-52-3
M. Wt: 327.37
InChI Key: IKDHFLAFZYILOQ-UHFFFAOYSA-N
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Description

N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound with unique structural attributes, integrating a furan-2-carboxamide moiety with a thiazolo[5,4-c]pyridine ring system. This compound’s intricate structure makes it a focal point of research across various scientific domains.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the biological system . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its complex structure and potential interactions with various targets

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide generally involves multi-step organic synthesis:

  • Initial formation of the thiazolo[5,4-c]pyridine backbone.

  • Introduction of the methylsulfonyl group to the 5th position.

  • Coupling the prepared intermediate with furan-2-carboxylic acid under suitable conditions to form the target compound.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions to improve yield and purity is crucial. This includes adjusting parameters such as:

  • Temperature control.

  • Efficient catalysts.

  • Purification techniques like crystallization or chromatography.

Types of Reactions It Undergoes

  • Oxidation: : The sulfonyl group may undergo further oxidation reactions, potentially forming sulfonic acid derivatives.

  • Reduction: : Selective reduction of the compound can target the sulfonyl group or the heterocyclic rings, leading to altered functional properties.

  • Substitution: : The compound can undergo substitution reactions at various reactive sites, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: : Halides, alkylating agents.

Major Products Formed

  • Oxidized or reduced versions of the initial compound.

  • Substituted derivatives with potentially different biological or chemical properties.

Chemistry

  • The compound is utilized in synthesizing novel derivatives for material science and catalysis studies.

Biology

  • Research involves exploring its interactions with biological macromolecules, studying its binding affinities, and possible therapeutic applications.

Medicine

  • Investigated for its potential pharmaceutical applications, particularly as a lead compound in drug design targeting specific pathways or receptors.

Industry

  • Applications in developing advanced materials and as intermediates in the synthesis of other complex organic compounds.

Properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHFLAFZYILOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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